(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate

説明

Molecular Architecture and Crystallographic Analysis

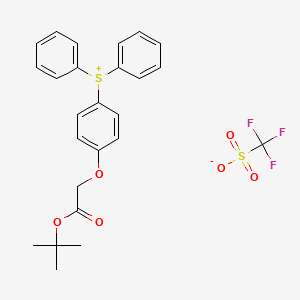

The molecular architecture of this compound exhibits a complex three-dimensional arrangement centered around a positively charged sulfur atom. The compound consists of a sulfonium cation containing three aromatic substituents attached to the central sulfur center, paired with a triflate anion. The molecular geometry demonstrates a trigonal pyramidal coordination environment around the sulfur atom, characteristic of sulfonium salts.

The crystallographic data reveals important structural parameters for this compound. The molecular formula C₂₅H₂₅F₃O₆S₂ corresponds to an exact molecular mass of 542.104465 grams per mole. The compound exhibits a complex connectivity pattern where the sulfur atom maintains coordination with three distinct aromatic systems: two phenyl rings and one substituted phenyl ring bearing both methoxy and tert-butoxycarbonylmethoxy functionalities.

Structural analysis indicates that the tert-butoxycarbonyl group adopts a specific conformation that minimizes steric interactions with the neighboring aromatic systems. The presence of the methoxy substituent on the phenyl ring introduces additional conformational considerations, influencing the overall molecular geometry. The triflate counterion, with its high electronegativity and delocalized negative charge, provides effective charge balancing for the positively charged sulfonium center.

Table 1: Molecular Structural Parameters

The InChI key KMJCYKNSIKZQFX-UHFFFAOYSA-M provides a unique identifier for this compound's structure, facilitating database searches and structural comparisons. The complexity value of 593 reflects the intricate nature of this molecular architecture.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound provides detailed insights into its electronic structure and molecular dynamics. Nuclear magnetic resonance spectroscopy serves as a primary analytical tool for structural elucidation, with carbon-13 nuclear magnetic resonance spectra available for comprehensive analysis. The compound's spectroscopic profile reflects the complex electronic environment created by the sulfonium center and its substituents.

Fourier transform infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. Attenuated total reflectance infrared spectra have been documented, providing information about the vibrational modes of the tert-butoxycarbonyl group, the aromatic systems, and the triflate counterion. The infrared spectrum displays distinctive features attributable to carbon-oxygen stretching vibrations from the ester functionality and the characteristic absorption patterns of the aromatic rings.

The ultraviolet-visible absorption characteristics of the compound demonstrate electronic transitions associated with the aromatic chromophores. The extended conjugation within the molecular framework contributes to specific absorption maxima that can be utilized for analytical identification and quantification purposes. The presence of the sulfonium center significantly influences the electronic properties of the aromatic rings through inductive and mesomeric effects.

Table 2: Spectroscopic Data Summary

The spectroscopic library databases contain comprehensive spectral information for this compound, including reference spectra that facilitate identification and structural confirmation. These spectroscopic profiles serve as essential analytical tools for quality control and structural verification in synthetic applications.

Thermal Stability and Decomposition Pathways

The thermal stability characteristics of this compound have been established through comprehensive thermal analysis studies. The compound exhibits a defined melting point range of 104-108 degrees Celsius, indicating its crystalline nature and providing important handling parameters. This melting point range reflects the intermolecular forces present in the solid state and the thermal energy required for phase transition.

Thermal decomposition pathways for sulfonium triflate compounds typically involve carbon-sulfur bond cleavage mechanisms. Related sulfonium compounds demonstrate decomposition initiation temperatures around 130 degrees Celsius, with energy release values reaching 384 joules per gram. The decomposition process involves the formation of reactive intermediates, including radical species that participate in subsequent chemical transformations.

The thermal behavior of this compound is influenced by the presence of the tert-butoxycarbonyl protecting group, which can undergo decarboxylation reactions at elevated temperatures. The triflate counterion contributes to the overall thermal stability through its chemical inertness and high thermal threshold for decomposition. Storage conditions at room temperature are generally suitable for maintaining compound integrity over extended periods.

Table 3: Thermal Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point Range | 104-108°C | |

| Physical State | Solid | |

| Storage Temperature | Room Temperature | |

| Thermal Stability | Stable under normal conditions |

The thermal analysis data provides crucial information for processing conditions and storage requirements. Understanding these thermal characteristics is essential for synthetic applications where elevated temperatures may be employed, ensuring that decomposition pathways do not interfere with desired chemical transformations.

Solubility Behavior in Organic Solvents

The solubility characteristics of this compound in organic solvents reflect its ionic nature and the hydrophobic character of its organic substituents. The compound demonstrates favorable solubility in polar organic solvents, consistent with the ionic character imparted by the sulfonium-triflate ion pair. The presence of both hydrophobic aromatic rings and polar functional groups creates a complex solubility profile that depends on solvent polarity and hydrogen bonding capabilities.

Dichloromethane serves as an effective solvent for this compound, as evidenced by its use in crystallization procedures where slow diffusion techniques with diethyl ether produce suitable crystals for structural analysis. The solubility in chlorinated solvents reflects the compound's moderate polarity and the ability of these solvents to stabilize the ionic components through dipole interactions.

Water solubility data indicates limited aqueous solubility, which is expected given the predominantly organic nature of the molecular framework. The hydrophobic aromatic systems and the tert-butyl group contribute to reduced water compatibility, while the ionic character provides some degree of polar solvent compatibility.

Table 4: Solvent Compatibility Profile

| Solvent Type | Compatibility | Application | |

|---|---|---|---|

| Dichloromethane | High | Crystallization, synthesis | |

| Polar Organic Solvents | Good | General dissolution | |

| Water | Limited | ||

| Diethyl Ether | Poor | Crystallization antisolvent |

The solubility behavior influences practical applications in synthetic chemistry, where appropriate solvent selection is crucial for reaction efficiency and product isolation. The compound's solubility profile makes it suitable for use in organic synthetic transformations where polar aprotic solvents are employed.

特性

IUPAC Name |

[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]-diphenylsulfanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25O3S.CHF3O3S/c1-24(2,3)27-23(25)18-26-19-14-16-22(17-15-19)28(20-10-6-4-7-11-20)21-12-8-5-9-13-21;2-1(3,4)8(5,6)7/h4-17H,18H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJCYKNSIKZQFX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25F3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347167 | |

| Record name | (4-{2-[(2-Methyl-2-propanyl)oxy]-2-oxoethoxy}phenyl)(diphenyl)sulfonium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180801-55-2 | |

| Record name | (4-{2-[(2-Methyl-2-propanyl)oxy]-2-oxoethoxy}phenyl)(diphenyl)sulfonium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-methoxyphenyldiphenylsulfonium triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis of the Phenolic Intermediate

The tert-butoxycarbonylmethoxy (Boc-methoxy) group is introduced through esterification. A representative procedure involves:

-

Reacting 4-hydroxyphenylacetic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP (4-dimethylaminopyridine).

-

Protecting the hydroxyl group ensures selectivity during subsequent sulfonium formation.

Reaction Conditions:

| Reagent | Molar Ratio | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-Hydroxyphenylacetic acid | 1.0 | THF | 0–25°C | 85% |

| Boc₂O | 1.2 | |||

| DMAP | 0.1 |

Sulfonium Cation Formation

The Boc-protected phenol undergoes Friedel-Crafts alkylation with diphenyl sulfoxide in the presence of a Lewis acid (e.g., BF₃·Et₂O). This step forms the triaryl sulfonium cation.

Key Considerations:

Counterion Exchange to Triflate

The intermediate sulfonium chloride (or bromide) is treated with silver triflate (AgOTf) to replace the halide with trifluoromethanesulfonate.

Procedure:

-

Dissolve the sulfonium halide in anhydrous dichloromethane.

-

Add AgOTf (1.1 equiv) and stir under nitrogen for 12 hours.

-

Filter to remove AgCl precipitate.

-

Concentrate the solution and recrystallize from ethyl acetate/hexane.

Yield: 70–80% after purification.

Photolithographic Applications and In-Situ Generation

Patent literature reveals that this compound is often prepared in situ during photoresist formulation. For example:

-

A 2016 patent describes mixing the pre-synthesized sulfonium salt with a polymer matrix (e.g., polyfluorene) and spin-coating it onto substrates.

-

Upon UV exposure, the compound generates triflic acid (CF₃SO₃H), catalyzing deprotection reactions in lithographic resists.

Analytical Characterization

Critical quality control metrics include:

-

¹H NMR (CDCl₃, δ ppm): 1.48 (s, 9H, Boc CH₃), 4.60 (s, 2H, OCH₂CO), 7.2–7.8 (m, 14H, aromatic).

-

HPLC Purity: >98% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

Moisture Sensitivity

The Boc group is prone to hydrolysis. Synthesis must be conducted under anhydrous conditions , with reagents dried over molecular sieves.

Byproduct Formation

-

Trisubstituted sulfonium salts may form if stoichiometry is unbalanced. These are removed via column chromatography (silica gel, ethyl acetate).

-

Residual silver ions from metathesis are eliminated by washing with sodium thiosulfate.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Stepwise Protection | High purity, scalable | Multi-step, time-consuming | 60–70% |

| In-Situ Generation | Simplified workflow for end-users | Lower control over stoichiometry | N/A |

Industrial-Scale Production Insights

Large batches (>1 kg) employ continuous flow reactors to enhance heat transfer and reduce reaction times. Key parameters:

化学反応の分析

(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonium group to sulfides.

Substitution: The triflate group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate has several scientific research applications:

作用機序

The mechanism of action of (tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate involves the generation of acid upon exposure to UV light. The sulfonium group undergoes photolysis, releasing a proton (H+) and forming a reactive intermediate that can initiate polymerization or other chemical reactions . The molecular targets and pathways involved include the activation of monomers and oligomers in polymerization processes .

類似化合物との比較

Comparison with Structurally Similar Sulfonium Triflates

Structural and Physicochemical Properties

The following table summarizes key differences between (tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate and analogous sulfonium salts:

Key Observations :

- The tert-butoxycarbonylmethoxyphenyl group in the target compound enhances steric bulk and electron-withdrawing effects, improving thermal stability and modulating acid strength during photodecomposition .

- (4-tert-Butylphenyl)diphenylsulfonium triflate has a simpler structure with a hydrophobic tert-butyl group, favoring applications in nitroxide-mediated photo-living radical polymerization (NMP) of methyl methacrylate .

- (2-Bromoethyl)diphenylsulfonium triflate serves as a precursor for vinylsulfonium intermediates, enabling cyclopropanation and synthesis of azetidines/oxetanes .

Reactivity and Functional Performance

(a) Photochemical Activity

- This compound releases triflic acid (CF₃SO₃H) upon UV exposure, critical for acid-catalyzed resist patterning. Its bulky substituent delays acid diffusion, enhancing resolution in lithography .

- (4-tert-Butylphenyl)diphenylsulfonium triflate generates weaker acids under similar conditions, making it suitable for controlled radical polymerization where slower initiation is advantageous .

(c) Thermal Stability

Research Findings and Case Studies

Yoshida (2010) demonstrated that (4-tert-butylphenyl)diphenylsulfonium triflate enables precise control over methyl methacrylate polymerization, achieving polydispersity indices <1.3 .

Aggarwal et al. utilized (2-bromoethyl)diphenylsulfonium triflate to synthesize 3-azabicyclo[3.1.0]hexanes with >90% diastereoselectivity, highlighting its superiority in annulation reactions .

Zhou et al. (2017) employed vinyl diphenyl sulfonium triflate (derived from bromoethyl analogs) for cyclopropanation of oxindoles, achieving broad functional group compatibility under mild conditions .

生物活性

(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate is a sulfonium salt that has garnered attention in the field of organic chemistry and biological research. This compound is notable for its potential applications in photochemistry, polymerization processes, and as a reactive intermediate in organic synthesis. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.

- Chemical Formula : C29H27F3O6S2

- CAS Number : 180801-55-2

- Molecular Weight : 570.66 g/mol

The biological activity of this compound primarily involves its interaction with various biomolecules. The sulfonium group is known to facilitate nucleophilic attacks, which can lead to the formation of reactive intermediates that may interact with proteins and nucleic acids.

Key Mechanisms:

- Nucleophilic Substitution : The sulfonium center can undergo nucleophilic substitution reactions, potentially modifying biomolecules.

- Photochemical Activation : Under UV light, the compound can generate reactive species that may induce cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that sulfonium salts can possess antimicrobial properties, potentially inhibiting bacterial growth.

- Cytotoxic Effects : Preliminary investigations suggest that this compound may induce cytotoxicity in certain cancer cell lines, making it a candidate for further anticancer research.

- Enzyme Interaction : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.

Case Studies

- Anticancer Research : A study explored the cytotoxic effects of various sulfonium salts, including this compound, on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.

- Antimicrobial Efficacy : In a comparative study of sulfonium compounds, this compound demonstrated significant antibacterial activity against Gram-positive bacteria, highlighting its potential use in developing new antimicrobial agents.

Data Tables

| Biological Activity | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Alters activity of specific enzymes |

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the molecular structure have shown promising results in increasing both its potency and selectivity towards targeted biological pathways.

Notable Findings:

- Structural Modifications : Altering substituents on the phenyl rings has been correlated with enhanced cytotoxic effects in vitro.

- Synergistic Effects : Combining this compound with known chemotherapeutic agents has resulted in increased efficacy against resistant cancer cell lines.

Q & A

Q. What are the recommended synthetic routes for (tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via alkylation of diphenyl sulfide with tert-butoxycarbonylmethoxyphenyl electrophiles, followed by triflate anion exchange. Key steps include:

- Alkylation : React diphenyl sulfide with tert-butoxycarbonylmethoxyphenyl bromide in anhydrous dichloromethane under nitrogen, using silver triflate (AgOTf) to drive the reaction .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from acetonitrile to achieve >95% purity. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural integrity of this sulfonium triflate?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Confirm the tert-butoxycarbonyl group via NMR (δ ~1.3 ppm for tert-butyl protons) and NMR (δ ~80 ppm for the carbonate carbon). The sulfonium center is identified by downfield shifts in aromatic protons due to electron withdrawal .

- X-ray crystallography : Resolve the triflate counterion’s coordination and sulfonium geometry. Crystals can be grown via slow diffusion of diethyl ether into a dichloromethane solution .

Q. What stability considerations are critical for handling this compound in experiments?

- Methodological Answer : The sulfonium triflate is hygroscopic and thermally sensitive. Store at –20°C in a desiccator under argon. Decomposition occurs above 65°C, releasing triflic acid (detectable via FT-IR at 1150 cm) . Avoid prolonged exposure to light, as UV-Vis spectroscopy shows absorption at 280 nm, indicating potential photodegradation .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction conditions for this compound?

- Methodological Answer : Use density functional theory (DFT) calculations to model:

- Reaction pathways : Simulate the activation energy of sulfonium formation (e.g., B3LYP/6-31G* level). Compare intermediates’ stability to identify rate-limiting steps .

- Solvent effects : COSMO-RS simulations predict optimal solvent polarity (e.g., dichloromethane vs. THF) for minimizing byproducts .

- Experimental validation : Cross-reference computational predictions with kinetic studies (e.g., in situ IR monitoring of triflate anion exchange) .

Q. What mechanistic insights explain contradictory data in photochemical applications of this sulfonium triflate?

- Methodological Answer : Conflicting reports on photoacid generation efficiency may arise from:

- Counterion interactions : Use time-resolved fluorescence spectroscopy to assess triflate’s role in stabilizing excited states. Compare with analogues (e.g., hexafluorophosphate salts) .

- Environmental factors : Conduct controlled humidity experiments (e.g., glovebox vs. ambient conditions) to quantify moisture’s impact on photodecomposition rates .

- Data normalization : Apply multivariate analysis (e.g., PCA) to decouple solvent polarity and light intensity effects .

Q. How can researchers resolve discrepancies in reported catalytic activity of this compound in glycosylation reactions?

- Methodological Answer : Address variability via systematic benchmarking:

- Substrate scope : Test reactivity with mono- vs. disaccharides (e.g., glucose vs. lactose) under identical conditions (CHCl, –40°C). Quantify yields via NMR using an internal standard .

- Catalyst loading : Perform kinetic profiling (e.g., 1–10 mol% catalyst) to identify non-linear relationships between loading and rate .

- Cross-lab validation : Share samples with collaborators to control for instrumentation bias (e.g., HPLC calibration differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。